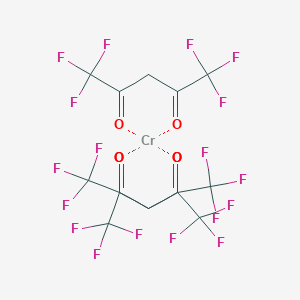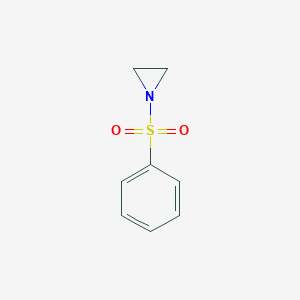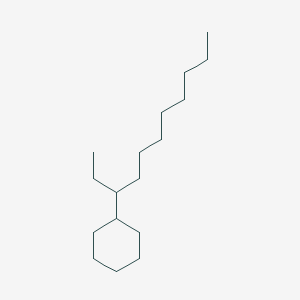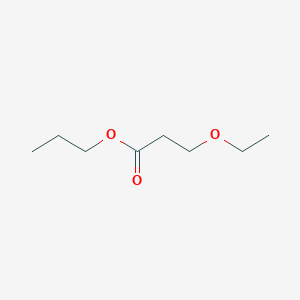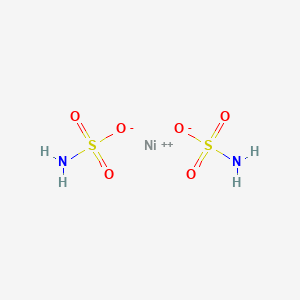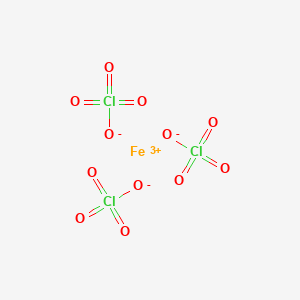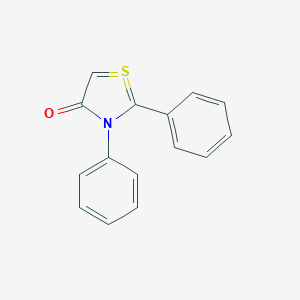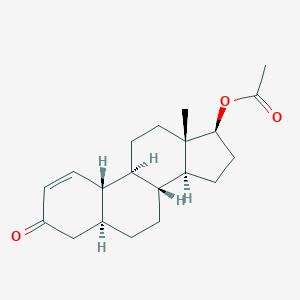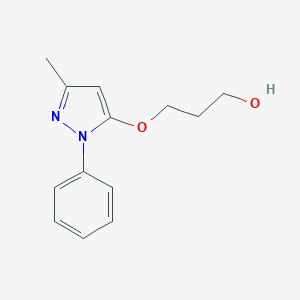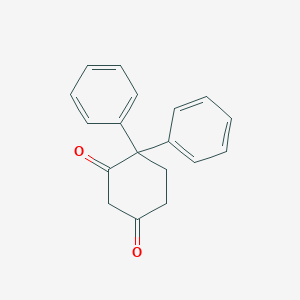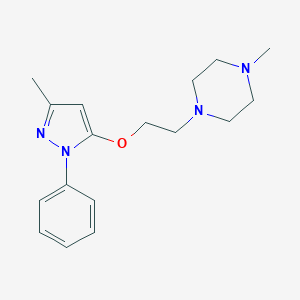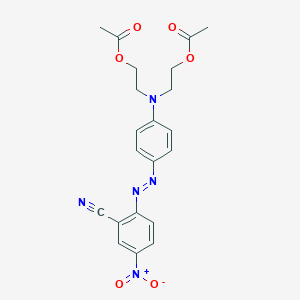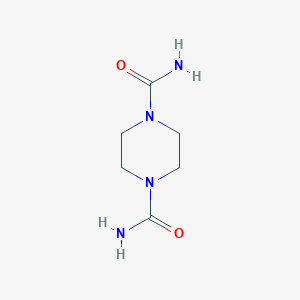![molecular formula C13H17NO4 B082428 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester CAS No. 13061-79-5](/img/structure/B82428.png)
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester (CDDAMe) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a building block for the synthesis of various organic compounds due to its unique chemical properties. In
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester has been extensively studied for its potential applications in scientific research. One of the most significant applications of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is in the synthesis of various organic compounds, including heterocyclic compounds and natural products. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is also used as a building block for the synthesis of various polymers and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is not well understood. However, it is believed that 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester acts as a nucleophile and undergoes various chemical reactions with other compounds to form new products. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is also known to undergo Diels-Alder reactions and Michael reactions, which can be used to synthesize various organic compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester are not well studied. However, it is believed that 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester may have potential applications in the development of new drugs and therapies. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester has been shown to have antiviral and antibacterial properties, which make it a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester in lab experiments is its unique chemical properties. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is a versatile building block that can be used to synthesize a wide range of organic compounds. However, one of the limitations of using 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is its high reactivity, which can make it difficult to handle in certain experiments.
Direcciones Futuras
There are numerous future directions for the study of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester. One potential direction is the development of new synthetic methods for 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester. Another potential direction is the study of the biochemical and physiological effects of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester, which may lead to the development of new drugs and therapies. Additionally, the use of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester in the development of new materials and polymers is an area of active research.
Métodos De Síntesis
The synthesis of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester involves the reaction of 1,3-cyclopentadiene-1,3-dicarboxylic acid with 2-methyl-5-[1-(methylamino)ethylidene]-1,3-dione in the presence of a catalyst. The reaction is typically carried out under reflux conditions and requires careful monitoring to ensure a high yield of the desired product. The resulting 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester can be purified through various methods, including column chromatography and recrystallization.
Propiedades
Número CAS |
13061-79-5 |
|---|---|
Nombre del producto |
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester |
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
dimethyl (5E)-2-methyl-5-[1-(methylamino)ethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-7-9(12(15)17-4)6-10(8(2)14-3)11(7)13(16)18-5/h6,14H,1-5H3/b10-8+ |
Clave InChI |
ACNFRMMDWCJNMI-CSKARUKUSA-N |
SMILES isomérico |
CC1=C(/C(=C(\C)/NC)/C=C1C(=O)OC)C(=O)OC |
SMILES |
CC1=C(C(=C(C)NC)C=C1C(=O)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(=C(C)NC)C=C1C(=O)OC)C(=O)OC |
Sinónimos |
2-Methyl-5-[1-(methylamino)ethylidene]-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



